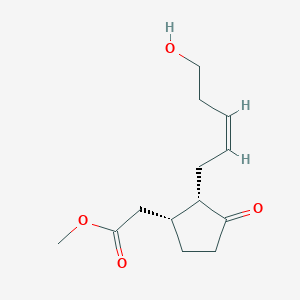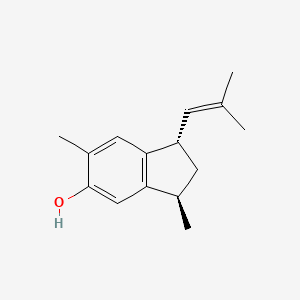
Mutisianthol
Overview
Description
Mutisianthol is a sesquiterpene compound found in Mutisia homoeantha . It was first isolated by Bohlmann et al. in 1979 . The IUPAC name for Mutisianthol is (1S,3R)-3,6-Dimethyl-1-(2-methylprop-1-en-1-yl)-2,3-dihydro-1H-inden-5-ol .
Synthesis Analysis
The first synthesis of the natural product (+)-mutisianthol was accomplished in 11 steps and in 21% overall yield from 2-methylanisole . The synthesis of its enantiomer was also performed in a similar overall yield . A new synthetic route has been developed for the synthesis of a substituted indane derivative using Lewis acid catalyzed modified Nazarov type cyclization, which was further applied in the total synthesis of mutisianthol and epi-mutisianthol in a nine-step longest linear sequence .Molecular Structure Analysis
Mutisianthol has a molecular formula of C15H20O . Its average mass is 216.319 Da and its monoisotopic mass is 216.151413 Da . The structure of Mutisianthol has been elucidated using calculated NMR .Chemical Reactions Analysis
The synthesis of Mutisianthol involves several chemical reactions. For instance, the benzylic oxidation of the tetralins (+)- and (−)-11 using CrO3 in AcOH/propionic acid was used in the synthesis of racemic mutisianthol . The preparation of 4-acetoxy-1-tetralone has been performed through a benzylic oxidation using KMnO4 .Physical And Chemical Properties Analysis
Mutisianthol is a colorless oil . Its chemical formula is C15H20O and it has a molar mass of 216.324 g·mol−1 .Scientific Research Applications
Synthesis and Configuration
- Synthesis of Mutisianthol : The first total synthesis of (+)-mutisianthol, a natural sesquiterpene, was achieved in 11 steps from 2-methylanisole, yielding a 21% overall product. Its enantiomer was synthesized similarly. Key steps included asymmetric hydrogenation using chiral iridium catalysts and ring contraction. The synthesized compounds showed moderate antitumor activity against human tumor cell lines SF-295, HCT-8, and MDA-MB-435 (Bianco et al., 2009).
- Diastereoselective Total Synthesis : Another study achieved the total synthesis of mutisianthol in 12 steps, starting from 2-methylanisole. The synthesis focused on creating the trans-1,3-disubstituted indan intermediate through a diastereoselective thallium(III) mediated ring contraction (Ferraz et al., 2003).
Structural Amendment and Synthesis Techniques
- Structural Amendment of Mutisianthol : A study revealed a discrepancy in the structure of mutisianthol compared to the natural terpene, suggesting the natural terpene is a trans isomer rather than a cis isomer. This led to a revised synthesis approach for mutisianthol (Ho et al., 1997).
- Intramolecular Oxidative Heck Cyclization Approach : A synthesis method for (±) mutisianthol and its epimer was developed, involving 4-pentenal derivative for palladium-catalyzed intramolecular 5-endo-trig Heck cyclization. Other key steps included Wittig olefination and [3,3] sigmatropic rearrangement (Bhorkade et al., 2016).
- Lewis Acid Catalyzed Cyclization for Synthesis : A new synthetic route using Lewis acid catalyzed modified Nazarov type cyclization was developed for synthesizing a substituted indane derivative, which was further applied in the synthesis of mutisianthol and epi-mutisianthol (Dethe et al., 2015).
Advanced Analytical Techniques in Mutisianthol Research
- Calculated NMR for Structural Elucidation : Theoretical methods, including conformational search using molecular mechanics, DFT structure optimization, and ab initio calculation of magnetic properties, were used for the correct structure assignments of mutisianthol (Silva & Neto, 2005).
properties
IUPAC Name |
(1S,3R)-3,6-dimethyl-1-(2-methylprop-1-enyl)-2,3-dihydro-1H-inden-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O/c1-9(2)5-12-6-10(3)13-8-15(16)11(4)7-14(12)13/h5,7-8,10,12,16H,6H2,1-4H3/t10-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNPNOPENVFTBB-ZYHUDNBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C1C=C(C(=C2)C)O)C=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](C2=C1C=C(C(=C2)C)O)C=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20479072 | |
| Record name | Mutisianthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20479072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mutisianthol | |
CAS RN |
70855-59-3 | |
| Record name | (1S,3R)-2,3-Dihydro-3,6-dimethyl-1-(2-methyl-1-propen-1-yl)-1H-inden-5-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70855-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mutisianthol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070855593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mutisianthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20479072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mutisianthol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F69DJ259PV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Propanenitrile,3-[(methylthio)methoxy]-](/img/structure/B1252152.png)


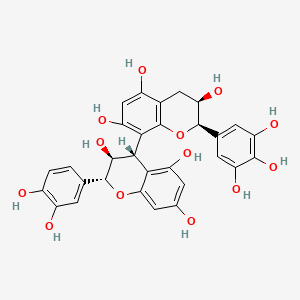

![(1S)-2-[(2S,5R)-2-(Aminomethyl)-5-prop-1-YN-1-ylpyrrolidin-1-YL]-1-cyclopentyl-2-oxoethanamine](/img/structure/B1252157.png)

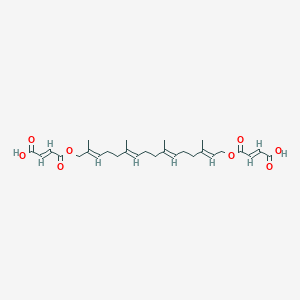

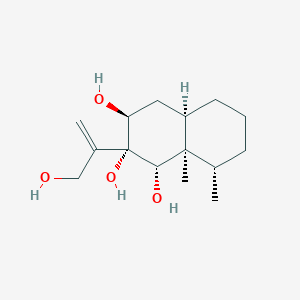
![(1S,4S,5R,8E,12R,13S,16R)-4,5,12-trihydroxy-4,8,12,16-tetramethyl-14-oxabicyclo[11.3.1]heptadec-8-en-15-one](/img/structure/B1252165.png)
